
Pyk2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyk2-IN-2 is a selective inhibitor of proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Pyk2 is closely related to focal adhesion kinase and is involved in signaling pathways that regulate cellular responses to environmental stimuli. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyk2-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure consistency and safety. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyk2-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties and interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired modification.
Major Products: The major products formed from these reactions include modified derivatives of this compound with altered chemical and biological properties
Applications De Recherche Scientifique
Pyk2-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of Pyk2 in various chemical reactions and pathways.
Biology: It is employed in cellular and molecular biology research to investigate the signaling pathways mediated by Pyk2 and its impact on cellular functions.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment, particularly in targeting cancer cell migration and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies, as well as in the study of drug resistance mechanisms.
Mécanisme D'action
Pyk2-IN-2 exerts its effects by selectively inhibiting the kinase activity of Pyk2. The compound binds to the active site of Pyk2, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by Pyk2, leading to reduced cell proliferation, migration, and survival. The molecular targets of this compound include various proteins and enzymes involved in cellular signaling, such as Src family kinases and focal adhesion proteins.
Comparaison Avec Des Composés Similaires
Pyk2-IN-2 is unique in its selectivity and potency as a Pyk2 inhibitor. Similar compounds include:
PF-562271: A dual inhibitor of focal adhesion kinase and Pyk2, with broader inhibitory activity.
PF-4618433: Another selective Pyk2 inhibitor with different chemical properties and efficacy.
FAK inhibitors: Compounds that target focal adhesion kinase, which shares structural similarities with Pyk2 but has distinct biological functions.
This compound stands out due to its high selectivity for Pyk2, making it a valuable tool for studying Pyk2-specific pathways and developing targeted therapies.
Propriétés
Formule moléculaire |
C27H27N7O |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(5-quinolin-6-yl-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C27H27N7O/c1-17-7-10-20(11-8-17)34-25(16-23(33-34)27(2,3)4)30-26(35)29-24-15-22(31-32-24)19-9-12-21-18(14-19)6-5-13-28-21/h5-16H,1-4H3,(H3,29,30,31,32,35) |
Clé InChI |
KQLHECVWPJTIGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
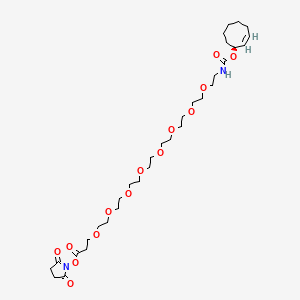

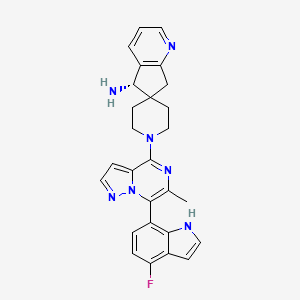

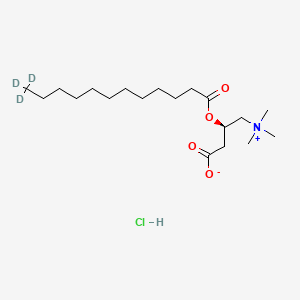

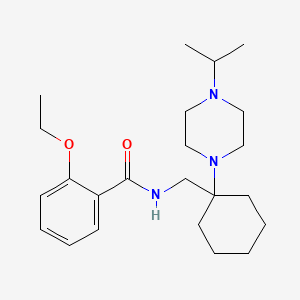

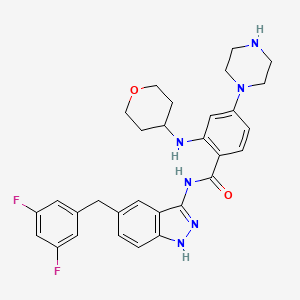
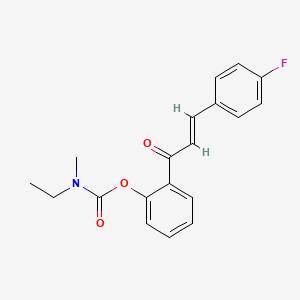
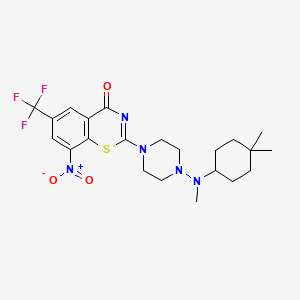
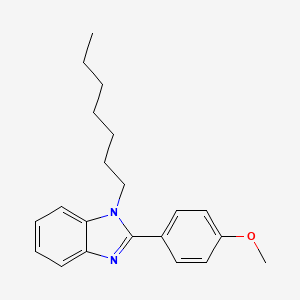
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
